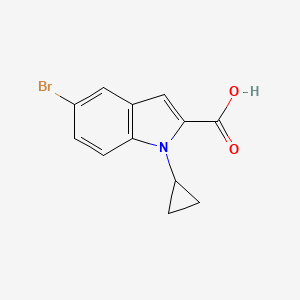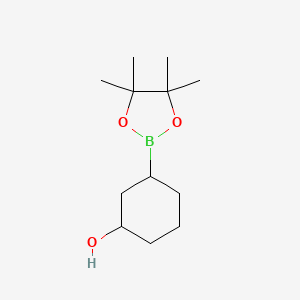
5-Bromo-1-cyclopropyl-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-cyclopropyl-1H-indole-2-carboxylic acid: is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-cyclopropyl-1H-indole-2-carboxylic acid typically involves the bromination of 1-cyclopropyl-1H-indole-2-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized reaction conditions to ensure high yield and purity, including controlled temperature and pressure settings, and the use of industrial-grade reagents and solvents .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-1-cyclopropyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as 5-substituted indole derivatives.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the indole ring.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-1-cyclopropyl-1H-indole-2-carboxylic acid is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: This compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules that target specific biological pathways .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its unique structure makes it valuable for developing new materials with specific properties .
Mécanisme D'action
The mechanism of action of 5-Bromo-1-cyclopropyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The indole ring can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
- 5-Bromo-1H-indole-2-carboxylic acid
- 5-Bromo-3-methyl-1H-indole-2-carboxylic acid
- 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide
Comparison: 5-Bromo-1-cyclopropyl-1H-indole-2-carboxylic acid is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Propriétés
IUPAC Name |
5-bromo-1-cyclopropylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c13-8-1-4-10-7(5-8)6-11(12(15)16)14(10)9-2-3-9/h1,4-6,9H,2-3H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRVLBVPGXMNKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(C=C(C=C3)Br)C=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Propanol, 3-[3-(trifluoromethyl)phenoxy]-](/img/structure/B8011570.png)


![2-[(4-Hydroxyphenyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B8011590.png)






![Tert-butyl 4-chloro-2-methyl-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B8011653.png)
![tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B8011657.png)


